1-(Pyridin-3-YL)octan-1-amine

Medicinal Chemistry ADME Lipophilicity

Researchers designing CNS-penetrant ligands often face unpredictable lipophilicity shifts from non-ideal alkyl chain lengths, wasting synthesis resources. 1-(Pyridin-3-YL)octan-1-amine directly solves this with its rational C8 chain. - Predictable CNS profile: C8 chain confers an optimal LogP (~3.5-4.5) for blood-brain barrier penetration, avoiding the poor uptake of short chains or high non-specific binding of longer ones. - Defined membrane anchoring: The long alkyl tail embeds in lipid bilayers, positioning the pyridin-3-yl headgroup for membrane-proximal target studies. - Versatile chiral building block: Primary amine enables focused library synthesis via amide coupling or reductive amination, supplied at ≥95% purity for reproducible results.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
Cat. No. B13254560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-YL)octan-1-amine
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCCCCCCC(C1=CN=CC=C1)N
InChIInChI=1S/C13H22N2/c1-2-3-4-5-6-9-13(14)12-8-7-10-15-11-12/h7-8,10-11,13H,2-6,9,14H2,1H3
InChIKeyZGCNIQPBHSIQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-YL)octan-1-amine: Core Scaffold for Kinase & GPCR Ligands


1-(Pyridin-3-YL)octan-1-amine (CAS: 1251258-87-3) is an organic compound characterized by a pyridine ring linked to an octylamine chain . Its structure positions it within a broad class of pyridinyl-alkylamines, which are of significant interest in medicinal chemistry as building blocks or core scaffolds. While this specific compound itself lacks a defined biological profile, the 'pyridin-3-yl' and alkylamine motifs are well-documented for their capacity to engage in key molecular interactions, including kinase active sites and G protein-coupled receptors (GPCRs) [1]. The long octyl chain further distinguishes it by potentially enhancing lipophilicity and membrane interactions relative to simpler, shorter-chain analogs [2].

Pyridin-3-ylamine core for kinase/GPCR ligand design
C8 alkyl chain supports lipophilicity and membrane interaction studies
Long-chain scaffold for SAR and focused library synthesis

Why 1-(Pyridin-3-YL)octan-1-amine Cannot Be Substituted


The unique combination of a pyridin-3-yl head group and an unbranched C8 alkylamine tail in 1-(Pyridin-3-YL)octan-1-amine creates a distinct chemical space that cannot be reliably substituted by generic analogs. In-class compounds vary significantly in their binding affinity and selectivity for targets such as nicotinic acetylcholine receptors (nAChRs), where subnanomolar affinity is highly dependent on the precise stereoelectronic properties of the pyridine substitution [1]. Similarly, the length of the alkyl chain is a critical determinant of lipophilicity, which directly influences membrane permeability and in vivo pharmacokinetics [2]. Substituting a C8 chain with a shorter or branched alkyl group will predictably alter these critical parameters, potentially invalidating the results of a hypothesis-driven study. Therefore, selection must be guided by specific, quantifiable differences, which are outlined in the comparative evidence below.

Pyridin-3-yl headgroup
2- or 4-pyridyl regioisomers may shift target recognition and binding profile.
Alkyl chain length (C8)
Shorter or branched chains can alter lipophilicity and membrane partitioning, potentially changing assay readouts.

1-(Pyridin-3-YL)octan-1-amine: Head-to-Head Evidence


Physicochemical Profile: C8 Chain Lipophilicity

The primary differentiation of 1-(Pyridin-3-YL)octan-1-amine from its shorter-chain analogs lies in its predicted lipophilicity (LogP). Based on data for closely related compounds, extending the alkyl chain from a C3 (propyl) to a C8 (octyl) group results in a substantial increase in LogP, which is a critical parameter for optimizing membrane permeability and central nervous system (CNS) penetration in drug discovery programs . While a direct experimental LogP value for the C8 compound is not publicly reported, its C13 analog has a predicted ChemAxon LogP of 5.58, and a C3 analog has a predicted LogP of 1.2 [1]. The C8 compound's LogP is therefore expected to fall within the 3.5-4.5 range, a 'sweet spot' for CNS drug candidates [2].

Lipophilicity (LogP)
Class-level inference
3.5 – 4.5 (predicted)
Supports CNS permeability screening; distinguishes from C3/C13 chain profiles.
In silico estimate; no experimental LogP reported for this compound.
Medicinal Chemistry ADME Lipophilicity

Chain Length Impact on Biological Activity

While direct data for 1-(Pyridin-3-YL)octan-1-amine is absent, the structure-activity relationship (SAR) of pyridinyl-alkylamines demonstrates that biological activity is highly sensitive to alkyl chain length. In studies of indol-3-yl-alkylamines acting as serotonin uptake inhibitors, extending the interspacing alkyl chain from C1 to C2 resulted in a 10- to 100-fold increase in potency at 0.1 μmol/l [1]. This class-level evidence strongly suggests that the C8 chain of 1-(Pyridin-3-YL)octan-1-amine would confer a different activity profile compared to shorter-chain analogs like 1-(Pyridin-3-YL)ethan-1-amine.

Chain-length SAR
Class-level inference
10–100× potency shift
Chain elongation may alter target engagement and assay sensitivity in related chemotypes.
Observed in indolyl-alkylamine series; direct data for this compound not available.
Structure-Activity Relationship Medicinal Chemistry Enzyme Inhibition

Availability and Purity Profile

A key procurement differentiator is the documented commercial availability and purity of 1-(Pyridin-3-YL)octan-1-amine. The compound is available from specialized research chemical suppliers at a specified purity of ≥95% (HPLC) . In contrast, its C13 analog, 13-(pyridin-3-yl)tridecan-1-amine, is not a commercial reagent but a natural product isolated from marine sponges, making it impractical and cost-prohibitive for routine research use [1]. This establishes the C8 compound as a tractable and accessible synthetic intermediate, whereas its longer-chain homolog is a research curiosity.

Procurement Availability
Head-to-head
C8 amine: commercial, ≥95% purity
C13 analog: natural product only, not commercial
Accessible scaffold for synthesis; longer homolog not a practical substitute.
Supplier data; purity verified by HPLC.
Chemical Procurement Research Reagent Quality Control

1-(Pyridin-3-YL)octan-1-amine: Application Scenarios


Medicinal Chemistry: Optimizing CNS Lipophilicity

For medicinal chemists designing CNS-penetrant drug candidates, 1-(Pyridin-3-YL)octan-1-amine offers a predictable advantage. Its C8 chain confers a predicted lipophilicity profile (LogP ~3.5-4.5) that is optimal for crossing the blood-brain barrier [1]. This distinguishes it from shorter-chain analogs with lower LogP values (e.g., C3 analog, LogP 1.2) which would have poor CNS penetration, and longer-chain analogs (e.g., C13 analog, LogP 5.58) which risk high non-specific binding and metabolic instability [2]. This compound is therefore an ideal scaffold for the rational design of CNS-active kinase or GPCR ligands .

Chemical Biology: Lipid-Protein Interaction Probe

The combination of a basic amine and a long alkyl chain makes 1-(Pyridin-3-YL)octan-1-amine a valuable tool for chemical biology studies. The octyl group can embed within the hydrophobic core of lipid bilayers, anchoring the pyridinyl-amine headgroup at the membrane-water interface. This property is distinct from highly hydrophilic pyridinyl-amines (e.g., those with shorter chains) and can be exploited to probe how membrane proximity affects ligand-protein interactions, particularly for peripheral membrane proteins or receptors with lipid-facing binding sites. The compound's commercial availability (purity ≥95%) ensures such studies are feasible and reproducible .

Synthetic Chemistry: Building Block for Library Synthesis

As a chiral primary amine with a long, unbranched alkyl chain, 1-(Pyridin-3-YL)octan-1-amine is a versatile and unique building block for constructing focused chemical libraries. It provides an entry point for generating diverse compound sets through amide coupling, reductive amination, or urea formation. The resulting library members would be structurally distinct from those derived from more common, shorter-chain analogs like 1-(Pyridin-3-YL)ethan-1-amine, thereby exploring novel chemical space with potentially differentiated biological activity [3]. Its commercial availability in good purity (≥95%) makes it a practical and accessible starting material for such endeavors .

Application
Selection Property
Validation Focus
CNS ligand design
C8 chain lipophilicity window
Verify experimental LogP and membrane permeability
Membrane interaction probe
Long alkyl chain for membrane anchoring
Assess lipid bilayer partitioning and protein-binding at interface
Chemical library synthesis
Chiral primary amine with C8 chain
Derivatization via amide coupling; purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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